molecular formula C21H18ClN3O3 B2661517 N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide CAS No. 1207006-69-6

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide

Cat. No. B2661517
CAS RN: 1207006-69-6
M. Wt: 395.84
InChI Key: UUOMMOMASBXQHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .


Molecular Structure Analysis

This would involve using techniques like X-ray crystallography to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. For example, does it react with acids or bases? Does it undergo any specific organic chemistry reactions ?


Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide, also known as N-(2-{[(2-chlorophenyl)carbamoyl]amino}phenyl)-2-methoxybenzamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Its structure allows it to interact with cellular pathways that are crucial for cancer cell proliferation and survival. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new cancer therapies .

Anti-inflammatory Applications

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide has been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of microbes, leading to their death. This property is particularly valuable in the development of new antibiotics and antifungal agents .

Mechanism of Action

If the compound is a drug, this would involve studying how it interacts with the body to produce its effects. This could involve binding to specific receptors or enzymes, for example .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. Safety data sheets (SDS) are a good source of this information .

properties

IUPAC Name

N-[2-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-28-19-13-7-2-8-14(19)20(26)23-17-11-5-6-12-18(17)25-21(27)24-16-10-4-3-9-15(16)22/h2-13H,1H3,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOMMOMASBXQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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